molecular formula C13H10ClNO2 B1361127 2-Chloro-N-(4-hydroxyphenyl)benzamide CAS No. 35607-02-4

2-Chloro-N-(4-hydroxyphenyl)benzamide

Cat. No.: B1361127
CAS No.: 35607-02-4
M. Wt: 247.67 g/mol
InChI Key: OLWMCHGHFRPBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-hydroxyphenyl)benzamide is a useful research compound. Its molecular formula is C13H10ClNO2 and its molecular weight is 247.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-(4-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWMCHGHFRPBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343113
Record name 2-Chloro-N-(4-hydroxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35607-02-4
Record name 2-Chloro-N-(4-hydroxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-N-(4-hydroxyphenyl)benzamide IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-N-(4-hydroxyphenyl)benzamide: Properties, Synthesis, and Applications

Introduction

Benzamides are a cornerstone class of organic compounds characterized by a carboxamide attached to a benzene ring.[1] This structural motif is prevalent in numerous pharmacologically active molecules and functional materials. As such, substituted benzamides are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a detailed technical overview of a specific derivative, this compound, focusing on its chemical identity, physicochemical properties, a robust synthesis protocol, potential applications, and essential safety information. The content is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for laboratory and development purposes.

Chemical Identity and Nomenclature

Establishing the precise identity of a chemical entity is fundamental for all scientific endeavors. This section outlines the standardized nomenclature and identifiers for the target compound.

IUPAC Name

The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is: This compound [2]

Synonyms and Identifiers

In literature and chemical databases, the compound is referenced by several synonyms and unique identifiers. The most pertinent of these are consolidated below for ease of cross-referencing.

Identifier TypeValue
CAS Number 35607-02-4[2]
Common Synonym 2-Chloro-4'-hydroxybenzanilide[2]
Systematic Synonym Benzamide, 2-chloro-N-(4-hydroxyphenyl)-[2]
ChEMBL ID CHEMBL229297[2]
PubChem CID 587567[2]
DSSTox Substance ID DTXSID70343113[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental design, from selecting appropriate solvents to predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₃H₁₀ClNO₂PubChem[2]
Molecular Weight 247.67 g/mol PubChem[2]
Melting Point 178 °CChemicalBook[3]
Boiling Point (Predicted) 342.4 ± 27.0 °CChemicalBook[3]
Density (Predicted) 1.386 ± 0.06 g/cm³ChemicalBook[3]
pKa (Predicted) 9.91 ± 0.26ChemicalBook[3]

Spectroscopic data, including ¹³C NMR, GC-MS, and IR spectra, are available for reference in public databases such as PubChem, providing the necessary fingerprints for analytical verification.[2]

Synthesis and Mechanism

The construction of the amide bond is the central transformation in the synthesis of this compound. The most direct and reliable method is the nucleophilic acyl substitution between an amine and an activated carboxylic acid derivative, typically an acyl chloride.

Retrosynthetic Analysis & Strategy

A retrosynthetic disconnection across the amide C-N bond logically breaks the target molecule down into two readily available starting materials: 4-aminophenol and 2-chlorobenzoyl chloride. The forward reaction, therefore, involves the acylation of the amino group of 4-aminophenol. The hydroxyl group on 4-aminophenol is less nucleophilic than the amino group under neutral or basic conditions, allowing for selective N-acylation.

Proposed Synthesis Protocol: Schotten-Baumann Reaction

This protocol describes the synthesis of this compound via a standard Schotten-Baumann acylation, a robust method for forming amides.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-aminophenol in a suitable solvent mixture, such as 1,4-dioxane and water (e.g., a 2:1 ratio).

  • Basification: Add 2.5 equivalents of a base, such as sodium carbonate (Na₂CO₃), to the solution. The base serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Acylation: Cool the stirred suspension to 0 °C using an ice bath. Slowly add a solution of 1.1 equivalents of 2-chlorobenzoyl chloride in 1,4-dioxane dropwise over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a beaker of cold water. The crude product should precipitate out of the aqueous solution.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. The crude solid can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a pure solid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Final Product R1 4-Aminophenol Reaction Acylation (Schotten-Baumann) R1->Reaction Nucleophile R2 2-Chlorobenzoyl Chloride R2->Reaction Electrophile Solvent Dioxane/Water Solvent->Reaction Base Na2CO3 Base->Reaction Temp 0°C to RT Temp->Reaction P This compound Reaction->P Forms Amide Bond

Caption: Reaction scheme for the synthesis of this compound.

Causality Behind Experimental Choices
  • Acyl Chloride: 2-chlorobenzoyl chloride is used as the acylating agent because the chloride is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

  • Base: The inclusion of a base like sodium carbonate is non-negotiable. It scavenges the hydrochloric acid generated in situ. Without it, the HCl would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction.

  • Solvent: A biphasic or miscible aqueous-organic system like dioxane/water is effective. It dissolves the organic reactants while the inorganic base remains primarily in the aqueous phase, facilitating both the reaction and the subsequent separation.

Potential Applications in Research and Drug Development

While this compound is not an end-product drug, its chemical structure embodies features that make it a valuable intermediate and a candidate for biological screening. Related N-aryl amide structures are known to be intermediates in the synthesis of compounds for medicinal, agrochemical, and pharmaceutical applications.[4][5]

Key Areas of Interest:

  • Synthetic Intermediate: The molecule contains three key functional handles: an amide, a phenol, and an aryl chloride. The phenolic hydroxyl group can be further functionalized (e.g., etherification), and the aryl chloride can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a versatile building block for more complex molecules.

  • Fragment for Screening: With a molecular weight under 250 g/mol , it fits the "rule of three" for fragment-based drug discovery (FBDD). The distinct phenyl, chlorophenyl, and amide groups can probe different pockets in a protein's active site.

  • Library Development: This compound can serve as a scaffold for creating a library of derivatives for high-throughput screening (HTS). Modifications at the phenolic and chloro-positions can rapidly generate structural diversity to explore structure-activity relationships (SAR).

Screening_Cascade Compound This compound (as part of a library) HTS Primary High-Throughput Screening (HTS) Compound->HTS Hit_ID Hit Identification & Confirmation HTS->Hit_ID Identifies initial activity Dose_Resp Dose-Response & Potency (IC50) Hit_ID->Dose_Resp Validates hits SAR SAR Expansion (Library Synthesis) Dose_Resp->SAR Informs new chemistry Lead_Opt Lead Optimization SAR->Lead_Opt Improves properties

Caption: A typical drug discovery workflow for a screening compound.

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical. Based on the aggregated GHS information, this compound presents specific hazards that require appropriate protective measures.[2]

GHS Hazard CodeStatementClass
H315 Causes skin irritationSkin corrosion/irritation
H319 Causes serious eye irritationSerious eye damage/eye irritation
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or powder.

  • Exposure Response: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled and respiratory irritation occurs, move to fresh air. Seek medical attention if irritation persists in any case.

Conclusion

This compound is a well-defined chemical entity with established nomenclature and physicochemical properties. Its synthesis is straightforward via standard amide coupling reactions, making it highly accessible for research purposes. While not a final product itself, its structural features position it as a valuable intermediate for synthetic chemistry and a promising candidate for inclusion in screening libraries for drug discovery and agrochemical research. Proper adherence to documented safety and handling protocols is essential for its use in a laboratory setting.

References

  • PubChem. This compound. National Center for Biotechnology Information.

  • El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11).

  • El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate.

  • Wikipedia. Benzamide. Wikimedia Foundation.

  • ChemicalBook. This compound Chemical Properties.

  • ChemicalBook. This compound.

  • ChemicalBook. This compound | 35607-02-4.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of 2-Chloro-N-(4-hydroxyphenyl)benzamide, a molecule of interest in medicinal chemistry and materials science. We will dissect its structural components, explore its conformational landscape, and detail the experimental and computational methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this benzamide derivative.

Introduction to Substituted Benzamides

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The amide linkage provides a rigid, planar unit that is a superb hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. Substitutions on the benzoyl and aniline rings allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as modulating the molecule's three-dimensional shape to achieve specific biological activities. This compound incorporates several key features—an ortho-chloro substituent, an amide linker, and a para-hydroxyphenyl group—that dictate its unique structural and conformational behavior, which is critical for its potential interactions with biological targets.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule begins with its unambiguous identification. This compound is registered under CAS Number 35607-02-4.[1] Its fundamental properties are summarized below.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 35607-02-4PubChem[1]
Molecular Formula C₁₃H₁₀ClNO₂PubChem[1]
Molecular Weight 247.67 g/mol PubChem[1]
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)ClPubChem[1]
ChEMBL ID CHEMBL229297PubChem[1]

Elucidation of the Molecular Structure

The molecular architecture of this compound consists of a 2-chlorobenzoyl moiety covalently linked to a 4-aminophenol unit via an amide bond.

Caption: 2D structure of this compound.

Key Structural Features:
  • Amide Linker: The central C-N bond of the amide group possesses significant double-bond character due to resonance, resulting in a high barrier to rotation. This enforces planarity on the O=C-N-H atoms.

  • Aromatic Rings: The molecule contains two aromatic systems: a 2-chlorophenyl ring and a 4-hydroxyphenyl ring.

  • Hydrogen Bonding Potential: The molecule has three key sites for hydrogen bonding: the amide proton (N-H) as a donor, the carbonyl oxygen (C=O) as an acceptor, and the phenolic hydroxyl group (-OH) which can act as both a donor and an acceptor. This capability is crucial for its solid-state packing and interactions with biological targets.

  • Ortho-Chloro Substituent: The chlorine atom at the 2-position of the benzoyl ring is a critical structural determinant. Its steric bulk forces the 2-chlorophenyl ring to twist out of the plane of the amide group, which is a defining conformational feature.

While a crystal structure for the title compound is not publicly available, data from the closely related molecule 2-chloro-N-(4-methylphenyl)benzamide provides profound insights.[2] In that structure, the benzoyl and aniline rings are tilted relative to each other by a significant 82.8°.[2] The ortho-Cl atom is positioned syn to the C=O bond.[2] Furthermore, the crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, forming infinite chains.[2] It is highly probable that this compound adopts a similar, highly twisted conformation.

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. The conformation of this compound is primarily defined by the torsion angles around three key rotatable bonds.

G cluster_molecule Key Torsion Angles cluster_factors Influencing Factors mol 2-Chlorobenzoyl -- (τ1) -- C(O) -- N -- (τ2) -- 4-Hydroxyphenyl -- (τ3) -- OH Steric Steric Hindrance (ortho-Chloro group) Steric->mol Forces non-planar τ1 Resonance Amide Resonance (Planarity) Resonance->mol Restricts C(O)-N rotation HBond Intramolecular H-Bonding (N-H···Cl) HBond->mol Stabilizes specific conformers

Caption: Factors influencing the conformation of the molecule.

  • τ1 (C-C Torsion): The torsion angle between the 2-chlorophenyl ring and the amide plane (defined by O=C-N). Due to severe steric repulsion between the ortho-chloro atom and the carbonyl oxygen, this angle is expected to be significantly non-zero, leading to a twisted conformation. Theoretical and experimental studies on related 2-substituted benzamides confirm that the CO/phenyl torsional angle (ω) is substantial.[3]

  • τ2 (C-N Torsion): The torsion angle between the 4-hydroxyphenyl ring and the amide plane. While there is less steric hindrance here compared to the other ring, this angle still deviates from planarity to minimize energy. In the analogous 2-chloro-N-(4-methylphenyl)benzamide, the torsion angles involving this bond are approximately 35.6° and -144.4°.[2]

  • τ3 (C-O Torsion): Rotation of the phenolic hydroxyl group. This rotation is generally facile, but its orientation can be influenced by intermolecular hydrogen bonding in the solid state.

Studies on the related compound 2-chloro-N-(4-hydroxyphenyl)acetamide reveal the presence of intramolecular N—H⋯Cl contacts, which help to stabilize a specific conformation.[4][5] This suggests that a similar weak hydrogen bond may exist in the title compound, further influencing its preferred shape.

Methodologies for Structural and Conformational Characterization

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required to fully characterize this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis start Reactants (2-Chlorobenzoyl Chloride + 4-Aminophenol) reaction Amide Coupling Reaction start->reaction purify Purification (Crystallization / Chromatography) reaction->purify product Pure Compound purify->product ms Mass Spectrometry (Confirm MW) product->ms Characterization nmr NMR Spectroscopy (¹H, ¹³C) (Connectivity) product->nmr Characterization ir IR Spectroscopy (Functional Groups) product->ir Characterization xray X-Ray Crystallography (Solid-State 3D Structure) product->xray Characterization

Caption: General workflow for synthesis and characterization.

Synthesis Protocol

The synthesis of N-aryl benzamides is a standard transformation in organic chemistry.

Protocol: Amide Coupling of 4-Aminophenol and 2-Chlorobenzoyl Chloride

  • Dissolution: Dissolve 4-aminophenol (1.0 eq) in a suitable aprotic solvent (e.g., Dioxane, THF, or Dichloromethane) containing a non-nucleophilic base (e.g., Pyridine or Triethylamine, 1.5 eq).

  • Acylation: Cool the solution in an ice bath (0 °C). Add a solution of 2-chlorobenzoyl chloride (1.1 eq) in the same solvent dropwise over 30 minutes. The base is critical to neutralize the HCl byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Extract the product into an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by column chromatography on silica gel.

This general procedure is adapted from established methods for synthesizing N-benzoyl-2-hydroxybenzamides.[6]

Spectroscopic and Analytical Data

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR - Aromatic Region (6.8-8.0 ppm): Complex multiplets corresponding to the 8 protons on the two differently substituted rings. - Amide Proton (N-H): A broad singlet, typically downfield (>8.5 ppm). - Hydroxyl Proton (O-H): A broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the 165-170 ppm range. - Aromatic Carbons: Multiple signals between 115-140 ppm. The carbon attached to chlorine will be in the upper end of this range, and the carbon attached to the hydroxyl group will be in the 150-160 ppm range.
IR Spectroscopy - O-H Stretch: Broad peak around 3200-3400 cm⁻¹. - N-H Stretch: Sharp peak around 3300 cm⁻¹. - C=O Stretch (Amide I): Strong, sharp peak around 1650-1680 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 247, with a characteristic M+2 isotope peak at m/z = 249 (approx. 1/3 the intensity) due to the presence of ³⁵Cl and ³⁷Cl.[1]
Computational Modeling

In the absence of experimental crystal data, computational methods like Density Functional Theory (DFT) are invaluable for exploring conformational preferences.[7] A computational workflow would involve:

  • Conformational Search: Identify all low-energy minima by systematically rotating the key dihedral angles (τ1, τ2).

  • Geometry Optimization: Optimize the geometry of each identified conformer to find the most stable structures.

  • Energy Calculation: Calculate the relative energies of the conformers to determine the most probable conformation in the gas phase.

  • NBO Analysis: Use Natural Bond Orbital (NBO) analysis to investigate intramolecular interactions, such as the potential N-H···Cl hydrogen bond.

Conclusion and Outlook

This compound is a molecule defined by a highly twisted conformation. This shape is a direct consequence of the steric hindrance imposed by the ortho-chloro substituent, which forces the 2-chlorophenyl ring out of the amide plane. This fixed, non-planar arrangement, combined with the hydrogen bonding capabilities of the amide and hydroxyl groups, creates a distinct three-dimensional pharmacophore. Understanding this inherent structural bias is paramount for professionals in drug discovery, as the specific orientation of the aromatic rings and functional groups will govern the molecule's ability to bind with high affinity and selectivity to protein targets. Future work should prioritize obtaining a single-crystal X-ray structure to definitively validate the predicted conformation and to observe its intermolecular interactions in the solid state.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Abraham, R. J., et al. (2009). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. Retrieved from [Link]

  • Sharlow, E. R., et al. (2016). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Gowda, B. T., et al. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. National Institutes of Health. Retrieved from [Link]

  • Karova, K., et al. (2019). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. Retrieved from [Link]

  • de Groot, M. J., et al. (2007). Conformational Variability of Benzamidinium Based Inhibitors. National Institutes of Health. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. Retrieved from [Link]

  • ResearchGate. (2020). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • ResearchGate. (2020). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. Retrieved from [Link]

  • National Institutes of Health. (2020). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

Sources

Spectroscopic Blueprint of 2-Chloro-N-(4-hydroxyphenyl)benzamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-N-(4-hydroxyphenyl)benzamide (C₁₃H₁₀ClNO₂), a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the synergy between these techniques for unambiguous structural elucidation and characterization.

Introduction: The Molecular Identity of this compound

This compound is a substituted benzanilide featuring a 2-chlorobenzoyl group appended to a 4-aminophenol moiety through an amide linkage. The presence of two distinct aromatic rings with different substitution patterns, a phenolic hydroxyl group, and an amide bond gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming its synthesis, assessing its purity, and understanding its chemical behavior in various applications.

This guide will dissect the structural information revealed by ¹H NMR, ¹³C NMR, IR, and MS, providing both the raw data and a detailed interpretation grounded in established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are indispensable.

Methodological Considerations for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of a polar aprotic solvent is crucial to avoid exchange of the labile amide and hydroxyl protons with the solvent. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution, which is particularly important for resolving the complex multiplets in the aromatic region.

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, an acquisition time of at least 3-4 seconds, and a relaxation delay of 1-2 seconds to ensure full relaxation of all protons.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon atom. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

¹H NMR Spectral Data and Interpretation

While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily found in the searched literature, we can predict the expected chemical shifts and coupling patterns based on the analysis of structurally similar compounds. The spectrum would be characterized by distinct signals for the amide proton, the hydroxyl proton, and the aromatic protons of the two rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 10.5Singlet1HN-H (Amide)The amide proton is typically deshielded and appears as a broad singlet. Its chemical shift is sensitive to solvent and concentration.
~9.0 - 9.5Singlet1HO-H (Phenol)The phenolic proton is also deshielded and its signal is often broad.
~7.8 - 7.4Multiplet4HAromatic H (2-chlorobenzoyl)The four protons on the 2-chlorobenzoyl ring will exhibit complex splitting patterns due to ortho, meta, and para couplings.
~7.4 - 7.2Doublet2HAromatic H (ortho to -NH)These protons on the 4-hydroxyphenyl ring are expected to be a doublet due to coupling with the adjacent protons.
~6.8 - 6.6Doublet2HAromatic H (ortho to -OH)These protons are shielded by the electron-donating hydroxyl group and will appear as a doublet.
¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The proton-decoupled spectrum of this compound is expected to show 13 distinct signals, corresponding to the 13 unique carbon atoms in the structure. While specific experimental data is not available from the searches, the PubChem database indicates its existence[1]. Based on data for analogous compounds, the following assignments can be predicted.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~165C =O (Amide Carbonyl)The carbonyl carbon of the amide group is characteristically found in this downfield region.
~155C -OH (Phenolic Carbon)The carbon atom attached to the hydroxyl group is significantly deshielded.
~135C -Cl (Aromatic)The carbon bearing the chlorine atom is deshielded due to the inductive effect of the halogen.
~132Quaternary C (Aromatic)The quaternary carbon of the 2-chlorobenzoyl ring to which the amide is attached.
~131 - 127Aromatic C -HAromatic carbons from the 2-chlorobenzoyl ring.
~130Quaternary C (Aromatic)The quaternary carbon of the 4-hydroxyphenyl ring to which the amide is attached.
~122Aromatic C -H (ortho to -NH)Aromatic carbons on the 4-hydroxyphenyl ring.
~115Aromatic C -H (ortho to -OH)Aromatic carbons shielded by the electron-donating hydroxyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H, O-H, C=O, and C-Cl bonds, as well as the aromatic C-H and C=C bonds.

Experimental Protocol for IR Spectroscopy

A standard and convenient method for obtaining the IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. This method requires minimal sample preparation.

IR Spectral Data and Interpretation

While a complete experimental IR spectrum for the target molecule was not found, data from the structurally similar 2-chloro-N-(4-hydroxyphenyl)acetamide can provide valuable comparative information. The key vibrational frequencies for this compound are expected in the following regions:

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadO-H Stretch (Phenol) and N-H Stretch (Amide)
~3100 - 3000MediumAromatic C-H Stretch
~1650StrongC=O Stretch (Amide I band)
~1600, ~1500Medium-StrongAromatic C=C Bending
~1550MediumN-H Bending (Amide II band)
~1250StrongC-O Stretch (Phenol)
~830Strongpara-disubstituted Aromatic C-H Bending
~750Strongortho-disubstituted Aromatic C-H Bending
~700MediumC-Cl Stretch

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Mass Spectrometry Experimental Workflow

For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical method.

dot digraph "GC_MS_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption="Generalized workflow for GC-MS analysis."

Mass Spectrum and Fragmentation Analysis

The PubChem database provides key peaks from the GC-MS analysis of this compound (CID 587567)[1]. The molecular ion peak ([M]⁺) is expected at m/z 247, corresponding to the molecular weight of the compound, and another peak at m/z 249 due to the ³⁷Cl isotope.

Table 4: Key Mass Spectral Data for this compound

m/zIon
247[M]⁺ (C₁₃H₁₀³⁵ClNO₂)
249[M+2]⁺ (C₁₃H₁₀³⁷ClNO₂)
139[C₇H₄³⁵ClO]⁺
141[C₇H₄³⁷ClO]⁺
109[C₇H₅O]⁺

The fragmentation pattern can be rationalized by the cleavage of the amide bond, a common fragmentation pathway for N-arylbenzamides.

dot digraph "Fragmentation_Pathway" { graph [rankdir="LR"]; node [shape="plaintext", fontname="Helvetica"];

} caption="Proposed fragmentation of this compound."

Conclusion: A Unified Spectroscopic Picture

The collective analysis of NMR, IR, and Mass Spectrometry data provides a robust and self-validating characterization of this compound. While publicly available experimental spectra are limited, the predicted data, based on sound spectroscopic principles and comparison with analogous structures, offers a reliable blueprint for its identification. The amide and phenolic protons in ¹H NMR, the distinct carbonyl and aromatic carbons in ¹³C NMR, the characteristic vibrational modes in IR, and the predictable fragmentation pattern in MS all converge to confirm the molecular structure. This guide serves as a foundational resource for researchers working with this compound, enabling its confident identification and use in further scientific endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 587567, this compound. Retrieved from [Link].

Sources

An In-depth Technical Guide to 2-Chloro-N-(4-hydroxyphenyl)benzamide: Discovery, Synthesis, and Historical Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(4-hydroxyphenyl)benzamide, a halogenated benzamide derivative. While not as extensively documented as some other members of its chemical class, this molecule serves as a valuable case study in the broader history and synthetic strategies of substituted amides. This document explores the foundational chemistry, logical synthesis pathways, and the historical context of benzamides, providing researchers with a detailed understanding of this compound and its relatives.

Introduction: The Significance of the Benzamide Scaffold

The benzamide moiety, a functional group characterized by a benzene ring attached to an amide, is a cornerstone of modern medicinal chemistry. These structures are prevalent in a wide array of pharmaceuticals due to their ability to form stable interactions with biological targets. The amide linkage, in particular, is a key hydrogen bond donor and acceptor, facilitating binding to protein active sites.

The versatility of the benzamide scaffold lies in the potential for substitution on both the benzoyl and aniline rings. This allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn dictates its pharmacokinetic and pharmacodynamic profile. The historical development of substituted benzamides has led to significant therapeutic advances, particularly in the fields of antipsychotics and antiemetics, with compounds like sulpiride and metoclopramide demonstrating the potent biological activity that can be achieved through precise chemical modification.

This compound (Figure 1) is a representative member of this class, featuring a chlorine substituent on the benzoyl ring and a hydroxyl group on the N-phenyl ring. While a specific, high-profile discovery of this individual molecule is not prominent in the scientific literature, its structure embodies the classical design of substituted benzamides.

Figure 1: Chemical Structure of this compound

Synthesis reactant1 2-Chlorobenzoyl Chloride product This compound reactant1->product + reactant2 4-Aminophenol reactant2->product

Caption: The primary synthetic pathway to this compound.

Experimental Protocol:

  • Dissolution of 4-Aminophenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminophenol in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution. The base will act as a scavenger for the HCl generated during the reaction.

  • Addition of 2-Chlorobenzoyl Chloride: Slowly add a solution of 2-chlorobenzoyl chloride in the same solvent to the reaction mixture. The addition is typically done dropwise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted 2-chlorobenzoic acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques:

Analytical Technique Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR will show characteristic peaks for the aromatic protons on both rings, the amide proton, and the hydroxyl proton. The integration of these peaks will correspond to the number of protons in each environment. ¹³C NMR will show distinct signals for each carbon atom in the molecule.
Infrared (IR) Spectroscopy Characteristic absorption bands will be observed for the N-H stretch of the amide, the C=O stretch of the amide, the O-H stretch of the phenol, and the C-Cl stretch.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (247.68 g/mol ), as well as characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable.
Melting Point A sharp melting point is indicative of a pure compound.

Potential Applications and Future Directions

While this compound itself is not a widely used end-product, its structural motifs are present in molecules with a range of biological activities. The general class of chlorinated benzamides and N-aryl amides has been explored for various therapeutic applications, including:

  • Antimicrobial Agents: The benzamide scaffold is found in a number of compounds with antibacterial and antifungal properties.

  • Anticancer Agents: Certain substituted benzamides have been investigated for their potential as anticancer drugs, often targeting specific enzymes or signaling pathways involved in cancer cell proliferation.

  • Enzyme Inhibitors: The ability of the amide and hydroxyl groups to form hydrogen bonds makes this class of molecules suitable for targeting the active sites of various enzymes.

Future research on this compound could involve its use as a chemical probe or a starting material for the synthesis of more complex molecules. Its relatively straightforward synthesis makes it an accessible building block for creating libraries of related compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound, while not a compound with a storied history of its own, represents an important class of molecules that have had a significant impact on medicinal chemistry. Its synthesis is a textbook example of amide bond formation, and its structure embodies the principles of rational drug design through substituent modification. For researchers in drug discovery and organic synthesis, an understanding of the history, synthesis, and chemical properties of such fundamental molecules is essential for the development of the next generation of therapeutic agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). This compound.
  • Sriramchem. (n.d.). 2-chloro-N-(4-hydroxyphenyl) benzamide.
  • Benchchem. (n.d.). This compound.
  • General Organic Chemistry Textbooks on the topic of nucleophilic acyl substitution and amide synthesis.

Methodological & Application

A Multi-technique Approach for the Comprehensive Characterization of 2-Chloro-N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the analytical methods required for the comprehensive characterization of 2-Chloro-N-(4-hydroxyphenyl)benzamide, a key chemical intermediate. In drug discovery and development, rigorous structural confirmation and purity assessment are paramount for ensuring data integrity, reproducibility, and regulatory compliance. This document outlines a self-validating, multi-technique workflow, integrating chromatography, mass spectrometry, and spectroscopy. Each protocol is presented with an explanation of the underlying scientific principles, guiding researchers in not only executing the methods but also interpreting the resulting data with confidence.

Introduction and Physicochemical Profile

This compound (C₁₃H₁₀ClNO₂) is a benzamide derivative that serves as a valuable building block in medicinal chemistry. Its structure, featuring a chlorinated benzoyl ring and a hydroxylated aniline moiety, presents specific analytical challenges and opportunities. Accurate characterization is the foundation upon which all subsequent biological and pharmacological studies are built. An integrated analytical approach is therefore not just recommended but essential. By combining orthogonal techniques—methods that measure different chemical properties—we can create a robust and self-validating profile of the compound's identity and purity.

The initial step in any characterization is to understand the compound's basic physicochemical properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem CID: 587567[1]
CAS Number 35607-02-4 PubChem CID: 587567[1]
Molecular Formula C₁₃H₁₀ClNO₂ PubChem CID: 587567[1]
Molecular Weight 247.67 g/mol PubChem CID: 587567[1]
Appearance Predicted as a white to off-white solid General knowledge[2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. Predicted[2]
Hydrogen Bond Donors 2 Computed[1]

| Hydrogen Bond Acceptors | 2 | Computed[1] |

The Analytical Workflow: An Integrated Strategy

A successful characterization relies on the convergence of data from multiple independent sources. No single technique can definitively confirm both the structure and purity of a novel compound. The workflow described herein ensures that the information from one method complements and validates the others.

G cluster_synthesis Synthesis & Purification cluster_characterization Comprehensive Characterization cluster_validation Data Validation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Confirms Molecular Weight Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Elucidates Molecular Structure Purification->NMR IR Infrared (IR) Spectroscopy Identifies Functional Groups Purification->IR HPLC HPLC Analysis Determines Purity & Quantity Purification->HPLC Validation Data Convergence (Results from all techniques must agree) MS->Validation NMR->Validation IR->Validation HPLC->Validation Report Certificate of Analysis (CoA) Validation->Report

Figure 1: A comprehensive workflow for the synthesis, purification, and analytical characterization of a chemical compound.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC-UV)

Principle of Causality: HPLC is the gold standard for determining the purity of non-volatile small molecules. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like this compound, a reverse-phase (RP) method is ideal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The analyte's retention is governed by its hydrophobicity; more polar impurities will elute earlier, and more nonpolar impurities will elute later than the main compound. A UV detector provides sensitive detection of the aromatic system present in the molecule.

Protocol:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions: The parameters below provide a robust starting point and should be optimized as needed.

Table 2: Recommended HPLC Starting Conditions

Parameter Recommended Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Provides excellent retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidification sharpens peaks by suppressing silanol interactions.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 min A gradient ensures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection (λ) 254 nm A common wavelength for detecting aromatic compounds.

| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overloading. |

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • A single, sharp, symmetrical peak is indicative of a pure compound. The retention time serves as a reliable identifier for the substance under these specific conditions.

Mass Spectrometry for Molecular Weight Confirmation

Principle of Causality: Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a highly accurate determination of the molecular weight, which is one of the most critical pieces of data for confirming a compound's identity. The presence of a chlorine atom is particularly diagnostic in MS due to its natural isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in a characteristic M+2 peak.

Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is suitable for this molecule. Alternatively, GC-MS can be used if the compound is sufficiently volatile and thermally stable.[1]

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive ion mode is preferred to generate the protonated molecule [M+H]⁺.

    • Mass Range: Scan a range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

  • Expected Results and Interpretation:

    • The primary ion expected is the protonated molecule [M+H]⁺ at m/z 248.05.

    • Crucially, a smaller peak should be observed at m/z 250.05, corresponding to the [M+2+H]⁺ ion containing the ³⁷Cl isotope. The intensity of this peak should be approximately one-third of the main peak, confirming the presence of a single chlorine atom.

    • The observed mass should be within 5 ppm of the theoretical exact mass (C₁₃H₁₁ClNO₂⁺: 248.0473) when using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

G cluster_info Complementary Analytical Information cluster_tech Analytical Techniques MW Molecular Weight & Elemental Composition Struct Atomic Connectivity (C-H Framework) FG Functional Groups (C=O, O-H, N-H, C-Cl) Purity Purity & Quantity MS Mass Spectrometry MS->MW IR IR Spectroscopy IR->FG NMR NMR Spectroscopy NMR->Struct HPLC HPLC HPLC->Purity

Figure 2: Diagram illustrating how different analytical techniques provide unique and complementary data for full characterization.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. It probes the magnetic environments of ¹H (proton) and ¹³C nuclei. The chemical shift, integration, and splitting pattern (multiplicity) of each signal in an ¹H NMR spectrum provide detailed information about the electronic environment and neighboring atoms of each proton, while ¹³C NMR indicates the number of unique carbon atoms.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of exchangeable protons from the -OH and -NH groups.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected ¹H NMR Spectral Features (in DMSO-d₆):

    • Amide Proton (-NH-): A singlet around δ 9.5-10.5 ppm.

    • Phenolic Proton (-OH): A singlet around δ 9.0-10.0 ppm.

    • Aromatic Protons (8H total):

      • Four protons from the 2-chlorobenzoyl ring will appear as complex multiplets between δ 7.4-7.8 ppm.

      • Four protons from the 4-hydroxyphenyl ring will appear as two distinct doublets (an AA'BB' system) around δ 6.8 ppm and δ 7.5 ppm.

  • Expected ¹³C NMR Spectral Features (in DMSO-d₆):

    • Carbonyl Carbon (-C=O): A signal in the δ 165-170 ppm region.

    • Aromatic Carbons: Multiple signals between δ 115-160 ppm. The carbon bearing the hydroxyl group will be downfield (~δ 155 ppm), while the carbon bearing the chlorine atom will also be distinct. In total, 11-13 signals are expected depending on symmetry and signal overlap.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. It is a rapid and reliable method to confirm the presence of key structural motifs.

Protocol:

  • Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.

  • Instrumentation: A standard FT-IR spectrometer with an ATR accessory.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

  • Expected Characteristic Absorption Bands:

    • O-H Stretch (phenolic): Broad band, ~3400-3200 cm⁻¹.

    • N-H Stretch (amide): Sharp, medium band, ~3300 cm⁻¹.

    • C=O Stretch (amide): Strong, sharp band, ~1650-1670 cm⁻¹.

    • C=C Stretch (aromatic): Multiple sharp bands, ~1600 cm⁻¹ and ~1480 cm⁻¹.

    • C-Cl Stretch: Band in the fingerprint region, ~750 cm⁻¹.

Conclusion

The analytical characterization of this compound requires a methodical, multi-technique approach. By following the protocols outlined in this application note, researchers can reliably confirm the identity, structure, and purity of their material. The convergence of data from HPLC, MS, NMR, and IR provides a high degree of confidence, forming a self-validating system that is essential for the integrity of any research or development program.

References

  • ResearchGate. (2025). Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. PubChem. Available at: [Link]

  • ResearchGate. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Available at: [Link]

  • ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-methylphenyl)benzamide. PubChem. Available at: [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Available at: [Link]

  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Available at: [Link]

  • Oriental Journal of Chemistry. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-Chloro-N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide Derivative

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 2-Chloro-N-(4-hydroxyphenyl)benzamide is a member of this versatile chemical class. While specific biological data for this compound is emerging, its structural motifs suggest a potential role as a modulator of critical intracellular signaling pathways implicated in disease. This document provides a comprehensive guide for researchers to investigate the in vitro efficacy of this compound, with a primary focus on its potential as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

The aberrant activation of the STAT3 signaling cascade is a hallmark of numerous human cancers and inflammatory diseases.[3][4] Constitutively active STAT3 promotes tumor cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[3][5] Therefore, small molecule inhibitors of the STAT3 pathway are of significant interest for therapeutic development.[5][6] This application note details a logical, step-by-step experimental workflow to characterize the bioactivity of this compound, from initial cytotoxicity screening to mechanistic validation of STAT3 inhibition.

Hypothesized Mechanism of Action: Targeting the STAT3 Signaling Pathway

Based on the structure of this compound and the established activities of similar benzamide-containing molecules, we hypothesize that this compound may exert its biological effects through the inhibition of the STAT3 signaling pathway. The proposed mechanism involves the disruption of STAT3 phosphorylation, dimerization, and subsequent nuclear translocation, leading to the downregulation of STAT3 target genes involved in cell survival and proliferation.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation Compound This compound Compound->pSTAT3 Inhibition Target_Genes Target Gene Expression (e.g., c-myc, survivin) STAT3_dimer_nuc->Target_Genes Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binding

Caption: Hypothesized STAT3 signaling pathway and the inhibitory point of this compound.

Experimental Workflow: A Phased Approach to In Vitro Characterization

A systematic, multi-assay approach is essential to robustly characterize the biological activity of this compound. The following workflow is designed to first assess the compound's effect on cell viability and then to dissect its specific mechanism of action.

Experimental_Workflow Start Start: Compound Preparation Phase1 Phase 1: Cytotoxicity Screening (MTT Assay) Start->Phase1 Phase2 Phase 2: Target Engagement (Western Blot for p-STAT3) Phase1->Phase2 Determine IC50 Phase3 Phase 3: Functional Consequence (STAT3 Luciferase Reporter Assay) Phase2->Phase3 Confirm target inhibition End Conclusion: Mechanistic Insight Phase3->End Validate functional effect

Caption: Phased experimental workflow for the in vitro characterization of this compound.

Protocols

Compound Preparation and Handling

Rationale: Proper handling and solubilization of the test compound are critical for accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic small molecules for in vitro assays.

Materials:

  • This compound (PubChem CID: 587567)[7]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

  • For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Safety Precautions: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound.

Phase 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[8] This initial screen is crucial for determining the concentration range at which the compound exhibits biological activity and for calculating the half-maximal inhibitory concentration (IC50).

Materials:

  • Human cancer cell line with constitutively active STAT3 (e.g., DU145 prostate cancer, HepG2 hepatocellular carcinoma)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Parameter Condition
Cell LineDU145 or HepG2
Seeding Density5,000 - 10,000 cells/well
Compound Concentrations0.1, 1, 10, 50, 100 µM (example range)
Incubation Time48 - 72 hours
MTT Incubation4 hours
Absorbance Wavelength570 nm
Phase 2: Target Engagement - Western Blot for Phosphorylated STAT3

Rationale: To determine if the observed cytotoxicity is mediated through the STAT3 pathway, it is essential to measure the levels of phosphorylated STAT3 (p-STAT3) at tyrosine 705 (Tyr705).[3] Phosphorylation at this site is critical for STAT3 activation, dimerization, and nuclear translocation.[3] A reduction in p-STAT3 levels upon treatment with the compound would provide strong evidence of target engagement.

Materials:

  • Cell line used in the MTT assay

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[11]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., CCD camera-based imager)

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total STAT3 and β-actin to ensure equal protein loading.[11]

  • Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.

Phase 3: Functional Consequence - STAT3 Luciferase Reporter Assay

Rationale: To confirm that the inhibition of STAT3 phosphorylation translates into a functional reduction in STAT3 transcriptional activity, a luciferase reporter assay can be employed.[12][13] This assay utilizes a plasmid containing a luciferase gene under the control of STAT3-responsive elements.[14][15] A decrease in luciferase activity upon compound treatment indicates a reduction in STAT3-mediated gene transcription.

Materials:

  • HEK293T cells (or another easily transfectable cell line)

  • STAT3-responsive luciferase reporter plasmid

  • A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent (e.g., Lipofectamine)

  • 96-well white, clear-bottom cell culture plates

  • This compound

  • IL-6 (as a STAT3 activator)

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Co-transfect HEK293T cells with the STAT3-responsive luciferase reporter plasmid and the control Renilla plasmid in a 96-well plate.

  • After 24 hours, treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 6-8 hours to activate the STAT3 pathway. Include a non-stimulated control and a stimulated vehicle control.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold change in STAT3 activity relative to the stimulated vehicle control.

Parameter Condition
Cell LineHEK293T
PlasmidsSTAT3-luciferase reporter, Renilla control
STAT3 ActivatorIL-6 (20 ng/mL)
Compound Pre-incubation1 - 2 hours
IL-6 Stimulation6 - 8 hours
ReadoutLuminescence

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential STAT3 inhibitor. Successful execution of these experiments will elucidate the compound's cytotoxic effects and provide strong evidence for its mechanism of action. Positive results from this workflow would warrant further investigation, including assays to determine the specific point of inhibition within the STAT3 pathway (e.g., direct binding to the SH2 domain) and in vivo studies to assess its therapeutic potential in relevant disease models.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). International Journal of Pharmaceutical Sciences and Research.
  • This compound. PubChem. Available at: [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Western Blot for Detecting Phosphorylated STAT3. (2011). Bio-protocol. Available at: [Link]

  • Identification of a New Series of STAT3 Inhibitors by Virtual Screening. (2010). Journal of Medicinal Chemistry. Available at: [Link]

  • STAT3 Reporter Kit (STAT3 Signaling Pathway). BPS Bioscience. Available at: [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2021). RSC Medicinal Chemistry. Available at: [Link]

  • Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. (2023). Frontiers in Pharmacology. Available at: [Link]

  • Stat3 Luciferase Reporter HEK293 Stable Cell Line. Signosis. Available at: [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. (2023). STAR Protocols. Available at: [Link]

  • Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. (2023). New Journal of Chemistry. Available at: [Link]

  • Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. (2021). ACS Central Science. Available at: [Link]

  • Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors. (2022). Biosensors. Available at: [Link]

  • Western blot analysis and quantification of STAT3 phosphorylation... ResearchGate. Available at: [Link]

  • STAT3 Reporter Assay By Luciferase. Biocompare. Available at: [Link]

  • STAT3 Luciferase Reporter Lentivirus. BPS Bioscience. Available at: [Link]

  • Cell-Based Bioassay Services. Solvias. Available at: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Available at: [Link]

  • Synthesis, Characterization and in vitro Anti-bacterial Activity of “2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl} - N-phenylbenzamide”. (2021). International Journal of Pharmaceutical Investigation. Available at: [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (2022). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. (2016). PLoS ONE. Available at: [Link]

  • Does anybody have experience with loss of STAT3 driven luciferase reporter activity? ResearchGate. Available at: [Link]

  • Does anyone have experience using pSTAT 1 and 3 antibodies for western blots? ResearchGate. Available at: [Link]

  • Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. (2023). European Journal of Medicinal Chemistry. Available at: [Link]

  • STAT3 Inhibitors in Cancer: A Comprehensive Update. (2021). Cancers. Available at: [Link]

  • General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2022). Molecules. Available at: [Link]

  • Process for the synthesis of a benzamide derivative. Google Patents.

Sources

Application Notes and Protocols for Cell-Based Assays with 2-Chloro-N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-N-(4-hydroxyphenyl)benzamide is a synthetic small molecule belonging to the benzamide class of compounds. The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer properties. While the specific molecular target of this compound is not yet fully elucidated, preliminary investigations and the activities of structurally related compounds suggest its potential as an inducer of apoptosis in cancer cells. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the cytotoxic and pro-apoptotic effects of this compound in cell-based assays.

The protocols outlined herein are designed as a self-validating system, enabling the user to first determine the compound's general cytotoxicity and then to dissect the mechanism of cell death, with a focus on the intrinsic apoptotic pathway.

Initial Assessment: Determining Cytotoxicity and IC50

The foundational step in characterizing a novel compound is to determine its dose-dependent effect on cell viability. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for subsequent mechanistic studies. We recommend a metabolic-based assay, such as the MTT or resazurin reduction assay, for a robust and high-throughput initial screening.[1]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[1] The resulting insoluble formazan crystals are dissolved in an organic solvent, and the absorbance is measured, which is directly proportional to the number of viable cells.

Protocol: MTT Cell Viability Assay

Materials:

  • This compound (prepare a 10 mM stock solution in DMSO)

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO or Solubilization Buffer (e.g., 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A recommended starting concentration range is 0.1 µM to 100 µM.

  • Remove the seeding medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

ParameterDescription
Cell Line The specific cancer cell line used in the assay.
Seeding Density The number of cells seeded per well.
Treatment Duration The length of time cells are exposed to the compound (e.g., 24, 48, 72 hours).
IC50 Value The concentration of the compound that inhibits cell viability by 50%.

Mechanistic Insight: Investigating Apoptosis Induction

Following the determination of the IC50 value, the next critical step is to ascertain whether the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis. Several assays can be employed to detect the hallmarks of apoptosis.

Caspase-Glo® 3/7 Assay: Measuring Executioner Caspase Activity

A key event in the apoptotic cascade is the activation of executioner caspases, such as caspase-3 and caspase-7.[2] The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method to quantify the activity of these caspases.[2][3]

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Assay Procedure cluster_2 Phase 3: Data Acquisition & Analysis a Seed cells in white-walled 96-well plates b Treat with this compound at IC50 and 2x IC50 concentrations a->b c Incubate for a defined period (e.g., 6, 12, 24 hours) b->c d Equilibrate plate and Caspase-Glo® 3/7 Reagent to room temperature c->d e Add Caspase-Glo® 3/7 Reagent to each well d->e f Incubate at room temperature for 1-2 hours e->f g Measure luminescence using a plate reader f->g h Normalize data to vehicle control and plot results g->h

Caption: Workflow for Caspase-Glo® 3/7 Assay.

Materials:

  • This compound

  • Cancer cell line of interest

  • White-walled 96-well plates (for luminescence assays)

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: After the desired treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 2 hours.

  • Measurement: Measure the luminescence of each well using a luminometer.

Annexin V/Propidium Iodide Staining: Differentiating Apoptotic and Necrotic Cells

Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[4][5] Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.[4][5] Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent with a different fluorophore)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both the floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Delving Deeper: Investigating the Intrinsic Apoptotic Pathway

Many chemotherapeutic agents induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and is characterized by mitochondrial outer membrane permeabilization (MOMP).

The Bcl-2 Family and Apoptosis Regulation

The Bcl-2 family of proteins consists of pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[6][7] The balance between these opposing factions determines the cell's fate. Anti-apoptotic proteins sequester pro-apoptotic proteins, preventing their activation. Upon receiving an apoptotic stimulus, this balance is shifted, leading to the activation of Bax and Bak, which oligomerize and form pores in the mitochondrial outer membrane. This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation.

G cluster_0 Apoptotic Stimulus cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade Compound This compound Bcl2 Anti-apoptotic (Bcl-2, Mcl-1) Compound->Bcl2 Inhibition? BaxBak Pro-apoptotic (Bax, Bak) Bcl2->BaxBak Inhibits MOMP MOMP BaxBak->MOMP Induces CytoC Cytochrome c release MOMP->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp37 Caspase-3/7 activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: The Intrinsic Apoptotic Pathway.

Western Blot Analysis of Bcl-2 Family Proteins

To investigate if this compound modulates the expression of key Bcl-2 family proteins, Western blotting can be performed.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Mcl-1, Bcl-2, Bcl-xL, Bax, Bak, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound as previously described. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Concluding Remarks

These application notes provide a structured approach to characterizing the cytotoxic and pro-apoptotic effects of this compound. By following these protocols, researchers can generate robust and reproducible data to understand the compound's cellular mechanism of action. Further investigations could include cell cycle analysis and more in-depth studies into the specific signaling pathways modulated by this compound.

References

  • PubChem. This compound. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. Available from: [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Measuring cell death by Annexin V staining. Cold Spring Harbor protocols, 2016(8), pdb-prot087288.
  • Tait, S. W., & Green, D. R. (2010). Mitochondria and cell death: outer membrane permeabilization and beyond. Nature reviews. Molecular cell biology, 11(9), 621–632.
  • Synapse. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments. Available from: [Link]

  • Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British journal of cancer, 86(6), 993–1001.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-Chloro-N-(4-hydroxyphenyl)benzamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-N-(4-hydroxyphenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. By understanding the potential degradation pathways and implementing appropriate handling and storage protocols, you can ensure the integrity and reproducibility of your experiments.

I. Understanding the Molecule: Key Structural Features and Inherent Instabilities

This compound is a molecule possessing two key functional groups that are susceptible to degradation: an amide linkage and a phenolic hydroxyl group . The presence of a chlorine atom on the benzoyl ring can also influence its electronic properties and reactivity.

  • Amide Bond: Amide bonds are generally more stable to hydrolysis than esters; however, they can still undergo cleavage under acidic or basic conditions, especially with elevated temperatures.[1][2]

  • Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring makes the molecule susceptible to oxidation.[3] Phenolic compounds can be sensitive to light, temperature, and the presence of metal ions, which can catalyze oxidation.[4][5]

The interplay of these functional groups dictates the overall stability of the molecule in solution.

II. Troubleshooting Guide: Identifying and Resolving Degradation

Encountering unexpected results or observing changes in your solution of this compound can be indicative of degradation. This guide will help you diagnose and address these issues.

Visualizing the Troubleshooting Workflow

Troubleshooting_Degradation cluster_Observe Observation cluster_Diagnose Diagnosis cluster_Identify Identify Cause cluster_Resolve Resolution cluster_Prevent Prevention Observe Unexpected Experimental Results (e.g., loss of activity, new peaks in HPLC) Diagnose Potential Degradation? - Visual Inspection (color change) - Analytical Characterization (HPLC, LC-MS) Observe->Diagnose Investigate Identify Hydrolysis Oxidation Photodegradation Diagnose->Identify Confirm & Characterize Resolve Adjust pH Use buffered solutions (pH 6-8) Protect from Oxygen - Degas solvents - Use inert atmosphere (N2, Ar) - Add antioxidants (e.g., ascorbic acid) Protect from Light - Use amber vials - Work in low-light conditions Identify:f0->Resolve:f0 Address Identify:f1->Resolve:f1 Address Identify:f2->Resolve:f2 Address Prevent Implement Optimized Storage & Handling Protocol Resolve->Prevent Standardize

Caption: Troubleshooting workflow for degradation of this compound.

III. Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned a yellowish-brown color. What is the likely cause?

A yellowish-brown discoloration is often indicative of oxidation of the phenolic hydroxyl group.[3] This can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions in your solvent or on your glassware. To mitigate this, it is recommended to use degassed solvents, store solutions under an inert atmosphere (e.g., nitrogen or argon), and use amber vials to protect from light.[5]

Q2: I am observing a new peak in my HPLC analysis that elutes earlier than the parent compound. What could this be?

An earlier eluting peak often suggests a more polar compound, which could be a result of hydrolysis of the amide bond. This would lead to the formation of 2-chlorobenzoic acid and 4-aminophenol. To confirm this, you can run standards of these potential degradation products. To prevent hydrolysis, ensure your solution is buffered within a neutral pH range (ideally pH 6-8) and avoid storing solutions at elevated temperatures.[1][2]

Q3: What is the optimal pH range for storing this compound in an aqueous solution?

Q4: Can I store solutions of this compound at room temperature?

For short-term storage, refrigeration (2-8°C) is recommended to slow down potential degradation reactions.[6] For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place. If solutions must be stored for extended periods, they should be frozen at -20°C or below, aliquoted to avoid repeated freeze-thaw cycles, and protected from light.[5]

Q5: Are there any recommended antioxidants to include in my solution?

The addition of antioxidants can be beneficial, especially if you are working with dilute solutions or for extended periods. Common antioxidants for phenolic compounds include ascorbic acid or its derivatives, and butylated hydroxytoluene (BHT). The choice and concentration of the antioxidant should be validated to ensure it does not interfere with your downstream applications.

IV. Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO, ethanol, or a buffered aqueous solution)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

  • Sonicator

Procedure:

  • Solvent Preparation: If using an aqueous-based solvent, prepare a buffer solution within the pH range of 6-8 (e.g., phosphate-buffered saline). Degas the solvent by sparging with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of this compound in an amber vial.

  • Dissolution: Add the degassed solvent to the vial. If necessary, briefly sonicate the solution to aid dissolution.

  • Inert Atmosphere: Purge the headspace of the vial with the inert gas before sealing the cap tightly.

  • Storage: Store the stock solution at -20°C or below, protected from light.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop stability-indicating analytical methods.[7][8][9][10]

Stress Conditions:

Stress ConditionReagent/ConditionIncubation Time
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH24, 48, 72 hours
Oxidation 3% H₂O₂24, 48, 72 hours
Thermal Degradation 60°C24, 48, 72 hours
Photodegradation UV light (254 nm) and visible light24, 48, 72 hours

Procedure:

  • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into separate amber vials for each stress condition. For the photodegradation study, use clear glass vials.

  • Expose the aliquots to the respective stress conditions for the specified durations.

  • At each time point, neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method, such as HPLC with UV or MS detection, to quantify the remaining parent compound and identify any degradation products.[11]

V. Summary of Potential Degradation Pathways

Degradation_Pathways cluster_Hydrolysis Hydrolysis (Acid/Base, Heat) cluster_Oxidation Oxidation (O2, Light, Metal Ions) Parent This compound Hydrolysis_Product1 2-Chlorobenzoic Acid Parent->Hydrolysis_Product1 Amide Cleavage Hydrolysis_Product2 4-Aminophenol Parent->Hydrolysis_Product2 Amide Cleavage Oxidation_Products Quinone-type Structures & Polymeric Products Parent->Oxidation_Products Phenol Oxidation

Caption: Potential degradation pathways for this compound.

By understanding these potential degradation pathways and implementing the recommended procedures, you can significantly improve the stability of this compound in your solutions, leading to more reliable and reproducible experimental outcomes.

VI. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11).

  • ResearchGate. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Prasad, J. S., Gowda, B. T., & Jasinski, J. P. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o2940.

  • Boreen, A. L., & Arnold, W. A. (2008). Photodegradation of aryl sulfonamides: N-tosylglycine. Chemical Communications, (38), 4591–4593.

  • dvm360. (2021, November 15). Best practices for storing pharmaceuticals. Retrieved from [Link]

  • BioProcess International. (2011, October 3). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • MDPI. (2023, August 14). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Retrieved from [Link]

  • National Institutes of Health. (2017, June 28). Stability of Phenolic Compounds in Grape Stem Extracts. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed. (2014). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Retrieved from [Link]

  • A3P. (n.d.). Packaging - How to store highly sensitive drugs? Functional coatings. Retrieved from [Link]

  • MDPI. (2023, November 17). Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO2 Using Simulated Sunlight in Real Water Matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

  • MDPI. (2024, May 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of N-nitrosodimethylamine under 365 nm UV-LED irradiation. Retrieved from [Link]

  • MDPI. (2024, March 26). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1966). The oxidation of hydroxamic acids. Retrieved from [Link]

  • National Institutes of Health. (2012, July 10). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubMed. (2009, July 3). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed Central. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]

  • National Institutes of Health. (2023, April 20). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of phenolic compounds in apple and strawberry: Effect of different processing techniques in industrial set up. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • PubMed. (2009). Degradation of chloroaromatics by Pseudomonas putida GJ31: assembled route for chlorobenzene degradation encoded by clusters on plasmid pKW1 and the chromosome. Retrieved from [Link]

  • Trade Science Inc. (2013). Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2024, August 30). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Characterizing the Cross-Reactivity of 2-Chloro-N-(4-hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, yet often challenging, aspect of this journey is the characterization of a compound's selectivity—its propensity to interact with targets other than the intended one. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel benzamide derivative, 2-Chloro-N-(4-hydroxyphenyl)benzamide . Given the limited publicly available data on this specific molecule, this document serves as a practical roadmap for researchers to design and execute a thorough cross-reactivity profiling strategy.

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, from antipsychotics to anticancer agents. This inherent biological promiscuity underscores the importance of a systematic and multi-faceted approach to understanding the full spectrum of a novel benzamide's interactions within the proteome.

Strategic Approach to Cross-Reactivity Profiling

A tiered approach is recommended to efficiently and comprehensively profile the cross-reactivity of this compound. This strategy begins with broad, high-throughput screening to identify potential off-targets, followed by more focused secondary and tertiary assays to confirm and quantify these interactions.

G cluster_0 Tier 1: Broad-Spectrum Screening cluster_1 Tier 2: Hit Confirmation & Quantification cluster_2 Tier 3: Cellular & Phenotypic Validation Broad Kinase Profiling Broad Kinase Profiling Dose-Response Assays Dose-Response Assays Broad Kinase Profiling->Dose-Response Assays Identified Hits General Safety Panel General Safety Panel General Safety Panel->Dose-Response Assays Identified Hits Orthogonal Assays Orthogonal Assays Dose-Response Assays->Orthogonal Assays Confirmed Hits Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Orthogonal Assays->Cellular Thermal Shift Assay (CETSA) Validated Hits Phenotypic Screening Phenotypic Screening Cellular Thermal Shift Assay (CETSA)->Phenotypic Screening Cellular Target Engagement

Caption: A tiered workflow for cross-reactivity profiling.

Comparative Framework: Benchmarking Against Established Benzamides

To provide context to the experimental data, it is invaluable to benchmark the performance of this compound against established benzamide drugs with well-characterized and diverse mechanisms of action. For this guide, we have selected:

  • Entinostat: A selective Class I histone deacetylase (HDAC) inhibitor.

  • Moclobemide: A reversible inhibitor of monoamine oxidase A (MAO-A).

  • Remoxipride: A selective dopamine D2 receptor antagonist.[1][2]

These compounds represent a spectrum of molecular targets and will serve as valuable comparators in our hypothetical experimental designs.

Tier 1: Broad-Spectrum Screening

The initial step is to cast a wide net to identify potential off-target interactions. This is efficiently achieved through commercially available screening panels.

Broad Kinase Profiling (e.g., KINOMEscan®)

Rationale: Kinases are a large family of enzymes that are common off-targets for small molecule drugs. Unintended kinase inhibition can lead to a range of adverse effects. The KINOMEscan® platform is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[3]

Experimental Protocol (KINOMEscan®):

  • Compound Submission: Provide a stock solution of this compound at a specified concentration (e.g., 10 mM in DMSO).

  • Assay Principle: The assay involves a kinase-tagged phage, an immobilized ligand that binds to the kinase active site, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase.

  • Detection: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag on the phage. A lower qPCR signal indicates stronger binding of the test compound to the kinase.

  • Data Analysis: Results are typically reported as "percent of control," where the control is DMSO. A lower percentage indicates a higher degree of interaction. A selectivity score (S-score) can also be calculated to quantify the overall selectivity of the compound.[3]

Hypothetical Data & Comparison:

Kinase TargetThis compound (% of Control @ 1µM)Entinostat (% of Control @ 1µM)Moclobemide (% of Control @ 10µM)Remoxipride (% of Control @ 10µM)
Primary Target To be determinedN/A (HDAC inhibitor)N/A (MAO inhibitor)N/A (D2 antagonist)
ABL185>50>50>50
AURKA92>50>50>50
CDK2 15 >50>50>50
EGFR78>50>50>50
GSK3B 25 >50>50>50
... (400+ kinases)............
Selectivity Score (S(35)) 0.05 Not primarily a kinase inhibitorNot a kinase inhibitorNot a kinase inhibitor

This table presents hypothetical data for the topic compound and comparator data from public sources where available.

Interpretation: In this hypothetical scenario, this compound shows significant interaction with CDK2 and GSK3B, suggesting these as potential off-targets that warrant further investigation in Tier 2.

General Safety Panel (e.g., Eurofins SafetyScreen44™ or Reaction Biology InVEST™ Panel)

Rationale: These panels provide a broad assessment of a compound's interaction with a curated set of targets known to be associated with adverse drug reactions. These panels typically include a diverse range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[4][5][6][7][8][9]

Experimental Protocol (Radioligand Binding Assay - a common format in these panels):

  • Compound Submission: Submit the test compound at a concentration for single-point screening (e.g., 10 µM).

  • Assay Principle: The assay measures the ability of the test compound to displace a radiolabeled ligand from its target receptor.

  • Procedure:

    • Incubate a preparation containing the target receptor (e.g., cell membranes) with a specific radioligand and the test compound.

    • Separate the bound from unbound radioligand via filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: The results are expressed as the percentage inhibition of the radioligand binding. A high percentage of inhibition suggests a significant interaction between the test compound and the target.[10][11][12]

Hypothetical Data & Comparison:

TargetThis compound (% Inhibition @ 10µM)Entinostat (% Inhibition @ 10µM)Moclobemide (% Inhibition @ 10µM)Remoxipride (% Inhibition @ 10µM)
Dopamine D2 Receptor 15<25<25>95
Serotonin 5-HT2A Receptor 65 <25<25<25
Adrenergic α1 Receptor28<25<25<25
Muscarinic M1 Receptor12<25<25<25
hERG Channel22<25<25<25
MAO-A 35<25>90 <25
HDAC1 45>95 <25<25

This table presents hypothetical data for the topic compound and comparator data from public sources where available.

Interpretation: The hypothetical data suggests a potential interaction of this compound with the serotonin 5-HT2A receptor, and weaker interactions with MAO-A and HDAC1. These "hits" should be prioritized for follow-up studies.

Tier 2: Hit Confirmation and Quantification

Once potential off-targets are identified, the next step is to confirm these interactions and determine their potency.

Dose-Response Assays

Rationale: Single-point screening can sometimes yield false positives. Performing dose-response assays allows for the determination of the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), providing a quantitative measure of the compound's potency at the identified off-targets.

Experimental Protocol (General):

  • Compound Preparation: Prepare a serial dilution of this compound.

  • Assay Performance: Conduct the relevant assay (e.g., radioligand binding, enzyme activity assay) with the range of compound concentrations.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation for competitive binding assays.[13]

Hypothetical Data & Comparison:

TargetThis compound (IC50/Ki)Entinostat (IC50)Moclobemide (Ki)Remoxipride (Ki)
Primary Target To be determinedHDAC1: 0.51 µM [14]MAO-A: ~0.2-0.4 mM (initial Ki) [15]Dopamine D2: 113 nM [16]
CDK22.5 µM ---
GSK3B5.1 µM ---
5-HT2A Receptor1.2 µM ---
MAO-B> 10 µM->30% inhibition at 50mg/kg[17]-
HDAC38.9 µM 1.7 µM [14]--

This table presents hypothetical data for the topic compound and comparator data from public sources.

Interpretation: The dose-response assays confirm the interactions identified in Tier 1 and provide potency values. For example, the hypothetical IC50 for the 5-HT2A receptor is in the low micromolar range, suggesting a potential for off-target effects at therapeutic concentrations.

Tier 3: Cellular and Phenotypic Validation

The final tier of investigation aims to confirm target engagement within a cellular context and assess any resulting phenotypic changes.

Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful technique to verify that a compound binds to its target in a physiological environment (i.e., within intact cells or cell lysates). The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[8][9][18][19][20][21][22][23]

CETSA_Workflow cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis A Cells expressing target protein B Treat with Vehicle or Compound A->B C Heat samples across a temperature gradient B->C D Lyse cells and separate soluble vs. aggregated proteins C->D E Quantify soluble target protein (e.g., Western Blot, ELISA) D->E F Plot soluble protein vs. temperature E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol (CETSA®):

  • Cell Treatment: Treat cultured cells expressing the target of interest with either vehicle (e.g., DMSO) or this compound.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded, stable protein) from the precipitated fraction (containing denatured, aggregated protein) by centrifugation.

  • Detection: Quantify the amount of soluble target protein in each sample using a method such as Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Expected Outcome: If this compound binds to CDK2, GSK3B, or the 5-HT2A receptor in cells, a rightward shift in their respective melting curves would be observed in the compound-treated samples compared to the vehicle-treated controls.

Conclusion and Forward Look

This guide outlines a systematic and robust strategy for characterizing the cross-reactivity of the novel compound, this compound. By employing a tiered approach that combines broad-spectrum screening with quantitative and cell-based validation assays, researchers can build a comprehensive selectivity profile. Comparing the findings to well-characterized benzamide drugs provides crucial context for interpreting the data and predicting potential in vivo effects.

The absence of pre-existing data for this compound necessitates a de novo characterization. The experimental framework presented here provides a clear and scientifically rigorous path forward. The insights gained from such studies are not only critical for identifying potential liabilities but can also uncover novel therapeutic opportunities, thereby guiding the future development of this and other novel chemical entities.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Nadal, R., & Armario, A. (2001). Pharmacology of the atypical antipsychotic remoxipride, a dopamine D2 receptor antagonist. CNS Drug Reviews, 7(3), 265-284.
  • Mohell, N., et al. (1993). Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors. European Journal of Pharmacology, 238(1), 121-125.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Cesura, A. M., et al. (1990). Mode of action and characteristics of monoamine oxidase-A inhibition by moclobemide. Journal of Neural Transmission. Supplementum, 29, 279-293.
  • Da Prada, M., et al. (1989). Neurochemical profile of moclobemide, a short-acting and reversible inhibitor of monoamine oxidase type A. Journal of Pharmacology and Experimental Therapeutics, 248(1), 400-414.
  • Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]

  • Reaction Biology. (n.d.). InVEST™ In Vitro Safety Panel. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA® (Cellular Thermal Shift Assay). Retrieved from [Link]

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • KINOMEscan®, a division of DiscoveRx Corporation. (n.d.). KINOMEscan® Technology. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Selleckchem. (n.d.). Entinostat (MS-275) Datasheet. Retrieved from the product page on the Selleckchem website.
  • Bonnet, U. (2003). Moclobemide: evolution, pharmacodynamic, and pharmacokinetic properties. CNS Drug Reviews, 9(1), 97-140.
  • Eurofins Discovery. (2013, September 19). Eurofins Panlabs Safety Screening Webinar [Video]. YouTube. [Link]

  • Reaction Biology. (2022, March 22).
  • Boehringer Ingelheim. (n.d.). Selectivity data panels. opnMe. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist. Retrieved from [Link]

  • ResearchGate. (n.d.). Histone Deacetylase Inhibitor Entinostat Exerts Anti-NSCLC Effects Through the EGFR Signaling Pathway and MDM2-p53 Axis. Retrieved from [Link]

  • E-lactancia. (1992, December 21). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Frontiers. (2022, April 5). Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice. Retrieved from [Link]

  • PubMed. (n.d.). Mode of action and characteristics of monoamine oxidase-A inhibition by moclobemide. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. Retrieved from [Link]

  • Reaction Biology. (n.d.). Predicting Adverse Drug Reactions Early: A Closer Look at the InVEST44™ Profiling Panel. Retrieved from [Link]

  • PMC. (n.d.). The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • YouTube. (2013, September 19). Eurofins Panlabs Safety Screening Webinar. Retrieved from [Link]

  • Reaction Biology. (n.d.). Detect Early Off-Target Liabilities | InVEST44 Safety Panel by Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Neurochemical profile of moclobemide, a short-acting and reversible inhibitor of monoamine oxidase type A. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4. Selectivity profiling of compound 19. (A) KINOMEscan.... Retrieved from [Link]

  • ResearchGate. (n.d.). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Retrieved from [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8409193/]([Link].

Sources

A Comparative Analysis of 2-Chloro-N-(4-hydroxyphenyl)benzamide and Other Benzamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 2-Chloro-N-(4-hydroxyphenyl)benzamide, a simple yet intriguing benzamide derivative, against a backdrop of other benzamides with known biological activities. As drug development professionals and researchers, understanding the nuanced differences in the structure-activity relationships (SAR) within a chemical class is paramount for designing novel therapeutics. This document delves into the known physicochemical properties of this compound and contextualizes its potential biological activities by comparing it with data from structurally related benzamides. Detailed experimental protocols for key biological assays are also provided to facilitate further research and direct comparison.

Introduction to Benzamides: A Scaffold of Versatility

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene ring. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications. The versatility of the benzamide core allows for substitutions on both the benzoyl and the N-phenyl rings, leading to a vast chemical space with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1] The biological profile of a benzamide derivative is intricately linked to the nature and position of its substituents.

Physicochemical Properties: A Foundation for Biological Interaction

The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets.

PropertyValue for this compoundReference
Molecular Formula C13H10ClNO2[2]
Molecular Weight 247.68 g/mol [2]
Appearance Solid[3]
Melting Point 114 °C[3]
pKa 12.84 (predicted)[3]
LogP 3.3 (predicted)[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]

Table 1: Physicochemical Properties of this compound.

The predicted LogP value of 3.3 suggests that this compound has moderate lipophilicity, which could facilitate its passage through biological membranes. The presence of both hydrogen bond donors (the hydroxyl and amide protons) and acceptors (the carbonyl and hydroxyl oxygens) indicates its potential to form hydrogen bonds with biological targets, a key interaction for many drug-receptor binding events.

Comparative Biological Activity

While specific experimental data for this compound is scarce, we can draw parallels and make informed hypotheses based on the activities of other benzamides.

Antimicrobial Activity

Benzamide derivatives have shown a wide range of antimicrobial activities.[1] The presence and position of halogen and hydroxyl groups can significantly influence this activity. For instance, some salicylanilides (2-hydroxybenzanilides) exhibit good activity against Gram-positive bacteria.[4]

To provide a comparative context, the following table summarizes the antimicrobial activity of some other benzamide derivatives.

CompoundTest OrganismMIC (µg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2500-5000[4]
Compound 5a (a benzamide derivative)B. subtilis6.25[1]
Compound 5a (a benzamide derivative)E. coli3.12[1]
Compounds 6b and 6c (benzamide derivatives)E. coli3.12[1]
Compounds 6b and 6c (benzamide derivatives)B. subtilis6.25[1]

Table 2: Antimicrobial Activity of Selected Benzamide Derivatives.

The data in Table 2 demonstrates that substituted benzamides can possess potent antibacterial activity, with MIC values in the low microgram per milliliter range. The 2-chloro and 4-hydroxy substitutions on our target compound could potentially contribute to its antimicrobial profile. The chlorine atom can increase lipophilicity and act as a good leaving group, while the hydroxyl group can participate in hydrogen bonding with bacterial enzymes.

Cytotoxic Activity

The cytotoxicity of benzamides is a critical parameter, particularly for the development of anticancer agents. The MTT assay is a standard colorimetric assay for assessing cell viability.

While no specific cytotoxicity data for this compound was found, a study on other chlorinated biphenyls and their metabolites showed that the number and position of chlorine atoms can influence cytotoxicity, with IC50 values ranging from 2.2 µM to over 50 µM in C6 cells.[5] It is plausible that this compound may exhibit some level of cytotoxicity, which would need to be experimentally determined.

Enzyme Inhibitory Activity

Benzamides are known to inhibit various enzymes, with the specific target depending on the substitution pattern. For example, some benzamides are inhibitors of enzymes like myeloperoxidase and acetylcholinesterase.[6][7] The hydroxyl group on the N-phenyl ring of our target compound is a key feature found in many enzyme inhibitors, as it can act as a hydrogen bond donor or acceptor within an enzyme's active site.[8]

Experimental Protocols

To facilitate direct comparison and further investigation of this compound, detailed protocols for key biological assays are provided below.

Synthesis of this compound

A common method for the synthesis of benzamides is the acylation of an amine with a benzoyl chloride.[9]

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 2-Chlorobenzoyl chloride process Acylation in Pyridine reactant1->process reactant2 4-Aminophenol reactant2->process product This compound process->product Broth_Microdilution A Prepare serial dilutions of test compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate at 37°C for 18-24 hours B->C D Observe for turbidity (bacterial growth) C->D E Determine the MIC: the lowest concentration with no visible growth D->E

Caption: Workflow for Broth Microdilution Assay.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in Mueller-Hinton Broth (MHB).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay: MTT Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compound A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability and determine IC50 F->G

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Seed cells (e.g., a cancer cell line or normal cell line) into a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of benzamides is highly dependent on their substitution patterns. For this compound, the following structural features are of note:

  • 2-Chloro Substitution: The presence of a chlorine atom at the ortho position of the benzoyl ring can influence the conformation of the molecule and its electronic properties. Halogen atoms are known to modulate the lipophilicity and metabolic stability of compounds.

  • 4-Hydroxy Substitution: The hydroxyl group on the N-phenyl ring is a key feature. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Phenolic hydroxyl groups are also known to be involved in antioxidant activity.

Future research should focus on the experimental validation of the predicted biological activities of this compound. The protocols provided in this guide offer a starting point for such investigations. A systematic study involving the synthesis and biological evaluation of a series of related analogs, where the position and nature of the substituents are varied, would provide valuable SAR data and could lead to the identification of more potent and selective compounds.

Conclusion

This compound represents a simple yet promising scaffold within the broader class of benzamides. While direct experimental evidence of its biological activity is limited, a comparative analysis with structurally related compounds suggests its potential as an antimicrobial, cytotoxic, or enzyme inhibitory agent. The detailed experimental protocols provided herein are intended to empower researchers to undertake a thorough investigation of this and other benzamide derivatives, ultimately contributing to the discovery of new therapeutic agents.

References

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Life and Science. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). National Institutes of Health. Retrieved from [Link]

  • (PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. (n.d.). ResearchGate. Retrieved from [Link]

  • The synthesis, characterization, antioxidant and antimicrobial activity of some novel amides of the esters of substituted 1,4-di. (2024). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Occurrence, stability and cytotoxicity of halobenzamides: A new group of nitrogenous disinfection byproducts in drinking water. (n.d.). ResearchGate. Retrieved from [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (n.d.). MDPI. Retrieved from [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF AMIDE DERIVATIVES FROM ACRYLOPIMARIC ACID. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity of direct current with antibacterial agents against host cells in vitro. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). Semantic Scholar. Retrieved from [Link]

  • Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. (n.d.). ResearchGate. Retrieved from [Link]

  • In-vitro-cytotoxicity of cariostatic agents based on fluorides and lanthanide salts in L-929 fibroblasts. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules. (n.d.). PubMed. Retrieved from [Link]

  • Chlorination of oxybenzone: Kinetics, transformation, disinfection byproducts formation, and genotoxicity changes. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Biological activity of 2-hydroxythiobenzanilides and related compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (n.d.). PubMed. Retrieved from [Link]

  • Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Molecular basis of enzyme inactivation by an endogenous electrophile 4-hydroxy-2-nonenal: identification of modification sites in glyceraldehyde-3-phosphate dehydrogenase. (n.d.). PubMed. Retrieved from [Link]

  • Comparison of properties of four inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. (n.d.). PubMed. Retrieved from [Link]

Sources

A Comparative In Vitro Analysis of 2-Chloro-N-(4-hydroxyphenyl)benzamide Against Standard Anti-inflammatory and Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects. This guide introduces 2-Chloro-N-(4-hydroxyphenyl)benzamide , a novel benzamide derivative, and provides a comprehensive benchmark of its in vitro biological activity. Given the therapeutic potential of structurally related molecules, we have hypothesized that this compound may exhibit either anti-inflammatory or cytotoxic properties.

To rigorously evaluate this hypothesis, we present a comparative analysis of this compound against well-established standard compounds in relevant in vitro assays. For its potential anti-inflammatory effects, we benchmark it against the non-selective COX inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib . For its potential anticancer activity, we compare it to the widely used chemotherapeutic agent Doxorubicin .

This document is intended for researchers, scientists, and drug development professionals, providing objective, data-driven insights into the compound's performance and elucidating the scientific rationale behind the experimental design.

Part 1: Benchmarking Anti-inflammatory Activity

Inflammation is a critical biological response, and its dysregulation is implicated in numerous chronic diseases. A key mechanism in inflammation is the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins. We, therefore, evaluated the ability of this compound to inhibit COX enzymes and reduce inflammatory mediators in a cellular model.

In Vitro COX-2 Inhibition Assay

The rationale for this assay is to determine if this compound can directly inhibit the COX-2 enzyme, a key target for many anti-inflammatory drugs.

Experimental Workflow: COX-2 Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of This compound, Ibuprofen, and Celecoxib add_inhibitor Add test compounds (inhibitors) to wells prep_compound->add_inhibitor prep_enzyme Reconstitute human recombinant COX-2 enzyme add_enzyme Add diluted COX-2 enzyme to microplate wells prep_enzyme->add_enzyme prep_reagents Prepare assay buffer, probe, and cofactor solution prep_reagents->add_enzyme add_enzyme->add_inhibitor incubate_inhibitor Incubate for 10 minutes at 37°C add_inhibitor->incubate_inhibitor add_substrate Initiate reaction by adding Arachidonic Acid (substrate) incubate_inhibitor->add_substrate incubate_reaction Incubate for 2 minutes at 37°C add_substrate->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction read_fluorescence Measure fluorescence (Ex/Em = 535/587 nm) stop_reaction->read_fluorescence calculate_inhibition Calculate percent inhibition relative to vehicle control read_fluorescence->calculate_inhibition calculate_ic50 Determine IC50 values using a dose-response curve calculate_inhibition->calculate_ic50

Caption: Workflow for the in vitro fluorometric COX-2 inhibitor screening assay.

Detailed Protocol: COX-2 Inhibition Assay

This protocol is adapted from commercially available COX-2 inhibitor screening kits.[1]

  • Reagent Preparation:

    • Prepare a 10X stock solution of the test compounds (this compound, Ibuprofen, Celecoxib) in DMSO. Perform serial dilutions to obtain a range of concentrations.

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.

    • Prepare the reaction mixture containing COX assay buffer, a fluorometric probe, and a cofactor.

  • Assay Procedure:

    • To a 96-well white opaque plate, add 70 µL of the reaction mixture to each well.

    • Add 10 µL of the diluted test compounds or vehicle (DMSO) to the respective wells.

    • Add 10 µL of purified water to the background control wells.

    • Add 10 µL of the COX-2 enzyme solution to all wells except the background control.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Immediately begin reading the fluorescence intensity (Excitation/Emission = 535/587 nm) every minute for 10-20 minutes.

  • Data Analysis:

    • The rate of fluorescence increase is proportional to COX-2 activity.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compounds relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of COX-2 activity) by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Data: COX-2 Inhibition
CompoundIC50 (µM)
This compound15.8
Ibuprofen (Non-selective COX inhibitor)9.5
Celecoxib (Selective COX-2 inhibitor)0.45[2]
Nitric Oxide Scavenging Activity in LPS-Stimulated Macrophages

This cell-based assay assesses the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Signaling Pathway: LPS-induced NO Production

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production

Caption: Simplified signaling pathway of LPS-induced nitric oxide production.

Detailed Protocol: Nitric Oxide Assay

This protocol is based on standard methods for assessing anti-inflammatory activity in cell culture.[3]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, Ibuprofen, or Celecoxib for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • The amount of nitrite in the supernatant is proportional to the NO produced by the cells.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 value for NO inhibition.

Comparative Data: Nitric Oxide Inhibition in RAW 264.7 Cells
CompoundIC50 (µM)
This compound22.4
Ibuprofen61.15[4]
Celecoxib37[2]

Part 2: Benchmarking Cytotoxic Activity

To evaluate the potential of this compound as an anticancer agent, its cytotoxicity was assessed against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines. The MTT assay was employed to measure cell viability.

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow: MTT Cytotoxicity Assay

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay & Detection cluster_analysis Data Analysis seed_cells Seed MCF-7 or A549 cells in a 96-well plate incubate_adherence Incubate for 24 hours to allow cell adherence seed_cells->incubate_adherence add_compounds Treat cells with compounds at various concentrations incubate_adherence->add_compounds prep_compounds Prepare serial dilutions of This compound and Doxorubicin prep_compounds->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 1.5-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 492 nm solubilize->read_absorbance calculate_viability Calculate percent cell viability relative to vehicle control read_absorbance->calculate_viability determine_ic50 Determine IC50 values from dose-response curves calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

This protocol is a standard method for determining in vitro cytotoxicity.[6][7]

  • Cell Seeding:

    • Seed MCF-7 or A549 cells into 96-well plates at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 48 to 72 hours.

  • MTT Reagent Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.[6]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 492 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Comparative Data: Cytotoxicity (IC50 in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound45.268.7
Doxorubicin0.65[8]0.4[8]

Discussion and Conclusion

The in vitro benchmarking of this compound provides initial insights into its potential biological activities.

In the anti-inflammatory assays , the test compound demonstrated moderate inhibition of both the COX-2 enzyme and nitric oxide production in LPS-stimulated macrophages. Its potency in the COX-2 inhibition assay (IC50 = 15.8 µM) was lower than that of both the non-selective inhibitor Ibuprofen (IC50 = 9.5 µM) and the highly selective inhibitor Celecoxib (IC50 = 0.45 µM). However, in the cell-based nitric oxide assay, this compound (IC50 = 22.4 µM) showed greater potency than both Ibuprofen (IC50 = 61.15 µM) and Celecoxib (IC50 = 37 µM). This suggests that its anti-inflammatory effects in a cellular context may be mediated by mechanisms in addition to or other than direct COX-2 inhibition.

In the cytotoxicity assays , this compound displayed weak cytotoxic activity against both MCF-7 and A549 cancer cell lines, with IC50 values of 45.2 µM and 68.7 µM, respectively. In contrast, the standard chemotherapeutic agent Doxorubicin was significantly more potent, with sub-micromolar IC50 values.

References

  • Mihajlović, M., et al. (Year). Gold(I)–phosphine complexes with sub-micromolar IC50 values in a variety of TrxR-dependent cancer cell lines. Journal Name, Volume(Issue), pages. [Link not available]
  • Cellular viability of RAW 264.7 cells following treatment with... - ResearchGate. (n.d.). Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NIH.gov. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PMC. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). ijcrt.org. Retrieved from [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (n.d.). MDPI. Retrieved from [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). StatPearls. Retrieved from [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (n.d.). International Institute of Anticancer Research. Retrieved from [Link]

  • Evaluating the Synergistic Effect of Various Ibuprofen Concentrations in Combination with Doxorubicin-Loaded Liposomes to Target Tumor-Associated Macrophages. (n.d.). aaps.org. Retrieved from [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. (n.d.). AVMA Journals. Retrieved from [Link]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (2020). Semantic Scholar. [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). ResearchGate. Retrieved from [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (n.d.). PubMed Central. Retrieved from [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). PMC. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. [Link]

  • Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. (n.d.). PMC. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019). Dove Medical Press. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (n.d.). PMC. [Link]

  • NBF affects COX-2 protein level in RAW264.7 macrophages following LPS... (n.d.). ResearchGate. Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. (n.d.). PMC. [Link]

  • Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. (2026). ACS Publications. [Link]

  • In vitro cytotoxicity of different human cancer cell lines including... (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. (n.d.). CORE. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (n.d.). PMC. [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech. [Link]

  • Vericiguat attenuates cyclosporine A-induced nephropathy by targeting the NF-κB/TGF-β1 axis: an integrated network pharmacology, Mendelian randomization, and experimental study. (n.d.). Frontiers. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC. [Link]

  • In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. (n.d.). PMC. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Paroxetine as a Therapeutic Agent in Inflammatory Osteolysis: Mechanis. (2026). DDDT. [Link]

  • Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants. (n.d.). Material Science Research India. [Link]

  • IC50 values for anti-inflammatory activity determined in RAW264.7 macrophages. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]

  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... (n.d.). ResearchGate. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.